molecular formula C7H10N6S B1341325 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol CAS No. 1005611-01-7

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1341325
CAS No.: 1005611-01-7
M. Wt: 210.26 g/mol
InChI Key: BRPZVQZKECANKE-UHFFFAOYSA-N
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Description

4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (CAS 1152587-37-5) is a high-purity heterocyclic compound of significant interest in medicinal chemistry and materials science. This molecule features a 1,2,4-triazole core substituted with a thiol group, an amino group, and a 1,3-dimethyl-1H-pyrazole moiety. This specific structure classifies it as a valuable chemical scaffold for developing novel biologically active compounds. Compounds bearing the 1,2,4-triazole ring are extensively researched for their diverse biological activities, which include potent antimicrobial, antifungal, and antitumoral properties . The presence of both nitrogen and sulfur heteroatoms in its structure makes it an excellent ligand for coordination chemistry. Researchers utilize it to synthesize transition metal complexes (e.g., with Ni(II), Cu(II), Zn(II)) for various applications, as the ligand can act in a bidentate manner, coordinating to metal ions through its sulfur and amine groups . Furthermore, the structural motif of fusing triazole and pyrazole rings is a recognized strategy in drug discovery, with recent studies highlighting its potential in the development of agents with in vitro anticoronavirus and antitumoral activity . This product is intended for research and further chemical synthesis as a key intermediate or building block. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. For comprehensive safety and handling information, please refer to the Safety Data Sheet. The compound is characterized by its molecular formula (C7H10N6S) and a molecular weight of 210.26 g/mol .

Properties

IUPAC Name

4-amino-3-(1,3-dimethylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6S/c1-4-5(3-12(2)11-4)6-9-10-7(14)13(6)8/h3H,8H2,1-2H3,(H,10,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRPZVQZKECANKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NNC(=S)N2N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Potassium Dithiocarbazinate Salt Intermediate

  • Starting from an appropriate hydrazide precursor (e.g., pyrazolyl hydrazide), the compound is reacted with carbon disulfide in an alkaline ethanolic solution.
  • This reaction yields the potassium dithiocarbazinate salt, a key intermediate for subsequent cyclization.
  • The salt is typically isolated by precipitation with anhydrous ether and dried for further use.

Reaction conditions:

Step Reagents/Conditions Yield (%) Notes
Hydrazide + CS2 + KOH Ethanol, room temperature, 18 h ~90 Formation of potassium salt
Isolation Precipitation with ether, drying - Used without further purification

Cyclization to this compound

  • The potassium dithiocarbazinate salt is suspended in water and treated with hydrazine hydrate.
  • The mixture is refluxed until hydrogen sulfide evolution ceases, indicating cyclization completion.
  • Acidification with hydrochloric acid precipitates the triazole-thiol compound.
  • The product is purified by recrystallization from ethanol.

Reaction conditions:

Step Reagents/Conditions Yield (%) Notes
Potassium salt + Hydrazine hydrate Reflux in water, until H2S stops 65-70 Cyclization to triazole-thiol
Acidification and recrystallization HCl, ethanol purification - White crystalline product

Introduction of the 1,3-Dimethylpyrazolyl Group

  • The 1,3-dimethylpyrazolyl substituent is introduced either by starting with a pyrazolyl hydrazide or by nucleophilic substitution on a preformed triazole-thiol.
  • Literature suggests the use of substituted pyrazole derivatives as starting materials to ensure regioselective substitution at the 5-position of the triazole ring.

Representative Synthetic Scheme

Step Reactants Conditions Product Yield (%)
1 1,3-dimethylpyrazol-4-carbohydrazide + CS2 + KOH Ethanol, RT, 18 h Potassium dithiocarbazinate salt ~90
2 Potassium salt + Hydrazine hydrate Reflux in water, acidify This compound 65-70

Analytical and Research Findings

  • The compound’s identity and purity are confirmed by spectroscopic methods such as IR, NMR, and mass spectrometry.
  • IR spectra typically show characteristic bands for N-H, S-H, and C=N groups.
  • NMR data confirm the presence of the pyrazole methyl groups and the triazole ring protons.
  • The synthesis is reproducible with moderate to good yields and high purity after recrystallization.

Comparative Notes on Related Triazole-Thiol Syntheses

  • Similar compounds like 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol are prepared via analogous routes involving potassium dithiocarbazinate salts and hydrazine hydrate cyclization, confirming the robustness of this method.
  • Variations in substituents on the pyrazole or phenyl ring allow for structural diversity while maintaining the core synthetic strategy.

Summary Table of Preparation Parameters

Parameter Details
Starting materials Pyrazolyl hydrazide, carbon disulfide, KOH, hydrazine hydrate
Solvents Ethanol, water, ether
Reaction type Nucleophilic addition, cyclization
Key intermediate Potassium dithiocarbazinate salt
Cyclization conditions Reflux in aqueous hydrazine hydrate
Purification Acid precipitation, recrystallization from ethanol
Typical yields 65-90% depending on step
Characterization techniques IR, NMR, Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit key enzymes in the parasite’s metabolic pathways . The compound’s structure allows it to bind effectively to these targets, disrupting their function and leading to the death of the parasite.

Comparison with Similar Compounds

Antioxidant Activity

  • Target Compound: Not directly studied, but dimethylpyrazole’s electron-donating methyl groups may enhance radical scavenging, similar to AT (88.89% DPPH inhibition at 1 mM) .
  • AT and AP : Show 53–89% DPPH scavenging due to -NH₂ and -SH groups. Electron-withdrawing substituents (e.g., nitro in ) reduce activity .
  • Thiophene Derivatives : Antiradical activity drops to 53.78% at 0.1 mM with 4-fluorobenzylidene substituents .

Antimicrobial and Antitubercular Activity

  • Methyl Disulfides (): 4-Amino-5-(benzylthio)-4H-1,2,4-triazole-3-thiol (9) shows moderate antibacterial activity, likely due to the disulfide bond’s redox activity.
  • 4-Fluoro-3-Phenoxyphenyl Analogues (): Exhibit anti-tubercular activity via computational binding interactions with mycobacterial targets.
  • Target Compound : The dimethylpyrazole group’s steric bulk may hinder bacterial membrane penetration compared to smaller substituents.

Structure-Activity Relationships (SAR)

  • Electronic Effects: Electron-donating groups (-CH₃, -NH₂) enhance antioxidant activity, while electron-withdrawing groups (-NO₂, -F) reduce it .
  • Steric Effects : Bulky substituents (e.g., anthracenyl in ) improve thermal stability but limit bioavailability .
  • Hybrid Scaffolds: Pyridyl and quinolinyl groups () enable applications in electrochemical sensors and metal-organic frameworks.

Biological Activity

4-Amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol (ADPTS) is a heterocyclic compound that belongs to the class of triazoles. This compound is notable for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The unique structural features of ADPTS, including its amino and thiol groups, play a crucial role in its biological interactions and therapeutic potential.

ADPTS has the molecular formula C7H10N6SC_7H_{10}N_6S and a molecular weight of 198.26 g/mol. The presence of a thiol group suggests potential metal-chelating properties, which may enhance its biological efficacy in various applications.

PropertyValue
Molecular FormulaC7H10N6SC_7H_{10}N_6S
Molecular Weight198.26 g/mol
CAS Number1005611-01-7

Biological Activities

ADPTS exhibits a range of biological activities:

  • Antifungal Activity : Triazole derivatives, including ADPTS, have been extensively studied for their antifungal properties. Research indicates that compounds in this class can inhibit fungal cytochrome P450 enzymes, reducing the synthesis of ergosterol, a critical component of fungal cell membranes .
  • Antibacterial Activity : Similar to other triazole compounds, ADPTS has shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies demonstrate that modifications to the triazole structure can significantly enhance antibacterial potency .
  • Anticancer Potential : Preliminary studies suggest that ADPTS may possess anticancer properties. The compound's structural similarity to known anticancer agents allows for further exploration into its mechanism of action against cancer cell lines .
  • Metal Chelation : The thiol group in ADPTS may facilitate metal ion chelation, which is beneficial in treating metal overload conditions and enhancing drug delivery systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of ADPTS and related compounds:

  • Antimicrobial Screening : A study assessed the antimicrobial activity of various triazole derivatives, including ADPTS. The results indicated significant inhibition zones against both bacterial and fungal strains, suggesting strong antimicrobial properties (Table 1) .
CompoundBacterial StrainInhibition Zone (mm)
ADPTSS. aureus14
E. coli12
K. pneumoniae10
C. albicans8
  • Structure-Activity Relationship (SAR) : SAR studies have shown that modifications to the pyrazole and triazole rings can enhance biological activity. For instance, introducing electron-donating groups at specific positions has been linked to increased antibacterial and antifungal efficacy .

Synthesis Methods

The synthesis of ADPTS typically involves multi-step reactions:

  • Nucleophilic Addition : Carbon disulfide is reacted with hydrazine derivatives to form an intermediate.
  • Cyclization : The intermediate undergoes cyclization to form the triazole ring.
  • Final Product Formation : Condensation reactions involving thiols and amines yield the final product.

These synthetic pathways are crucial for modifying the compound to improve its biological properties or create new derivatives with enhanced efficacy .

Q & A

Q. What are the common synthetic routes for 4-amino-5-(1,3-dimethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions. For example, 4-amino-5-(substituted)-4H-1,2,4-triazole-3-thiol derivatives react with 1,3-dimethylpyrazole-4-carbaldehyde in a methanol medium under reflux, followed by cyclization with thioglycolic acid to form thiazolidinone derivatives . Key intermediates are characterized using elemental analysis, FTIR (to confirm thiol and triazole groups), and 1H^1H-NMR spectroscopy (to verify substituent integration and coupling patterns) .

Q. What analytical techniques are essential for confirming the purity and structure of this compound?

  • Elemental analysis : Validates empirical formula and purity (>97% as per studies) .
  • Spectroscopy : FTIR identifies functional groups (e.g., S-H stretch at ~2500 cm1^{-1}, triazole ring vibrations). 1H^1H-NMR confirms proton environments, such as pyrazole methyl groups (δ ~2.5 ppm) .
  • Chromatography : LC-MS or GC-MS ensures compound homogeneity and detects byproducts .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its antiradical activity, and what methodologies quantify this effect?

Antiradical activity is assessed via DPPH radical scavenging assays. For example:

  • Dissolve the compound in DMSO (2 mM), mix with 0.1 mM methanolic DPPH, incubate at 25°C for 30 minutes, and measure absorbance at 517 nm .

  • Key findings : Substituents like 2-hydroxybenzylidene (88.89% scavenging at 1×103^{-3} M) significantly boost activity, while 4-fluorobenzylidene reduces efficacy . Data is analyzed using the formula:

    ARA (%)=(1AsampleADPPH)×100\text{ARA (\%)} = \left(1 - \frac{A_{\text{sample}}}{A_{\text{DPPH}}}\right) \times 100
  • Structural insights : Electron-donating groups (e.g., -OH) improve radical stabilization, whereas bulky substituents hinder accessibility .

Q. What strategies optimize the synthesis of metal coordination complexes using this compound as a ligand?

The compound acts as a polydentate ligand via its thiol, triazole, and pyrazole groups. Methodology includes:

  • Reaction conditions : Mix the ligand with metal salts (e.g., Cu(II), Ni(II)) in ethanol/water (1:1) at 60°C for 4 hours .
  • Characterization :
  • UV-Vis : Detect d-d transitions (e.g., Cu(II) complexes show bands at ~600 nm).
  • Magnetic susceptibility : Confirm octahedral (Ni(II)) or square-planar (Cu(II)) geometries .
    • Applications : These complexes exhibit catalytic activity in electrochemical sensors for nitrite detection .

Q. How do microwave-assisted synthesis methods improve yield and efficiency for derivatives of this compound?

Microwave synthesis reduces reaction times from hours to minutes. For example:

  • React 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol with (3-bromopropyl)benzene in isopropanol/NaOH under microwave irradiation (300 W, 100°C, 20 minutes) .
  • Advantages : Yields increase from ~60% (conventional) to >85% due to uniform heating and reduced side reactions .
  • Validation : Purity is confirmed via 1H^1H-NMR and GC-MS .

Data Contradiction and Resolution

Q. Conflicting reports exist on the antiradical activity of derivatives. How can researchers reconcile these discrepancies?

Variations arise from:

  • Concentration dependence : Activity drops sharply below 1×104^{-4} M (e.g., from 88.89% to 53.78% for the parent compound) .
  • Assay conditions : Solvent polarity (DMSO vs. methanol) affects radical accessibility. Standardize protocols using ISO/TS 22304 guidelines.
  • Structural nuances : Minor substituent changes (e.g., -F vs. -OH) alter electronic effects. Computational modeling (DFT) can predict reactive sites .

Methodological Recommendations

Q. What experimental design principles apply when developing electrochemical sensors based on this compound?

  • Electrode modification : Immobilize the compound or its metal complexes on carbon paste electrodes via drop-casting .
  • Electrochemical analysis : Use cyclic voltammetry (CV) in PBS (pH 7.4) to detect redox peaks. For example, Cu(II) complexes show a CuII^{II}/CuI^{I} reduction peak at -0.3 V vs. Ag/AgCl .
  • Sensitivity optimization : Nanomolar detection limits are achieved by incorporating Au nanoparticles to enhance surface area .

Tables

Q. Table 1. Antiradical Activity of Selected Derivatives

Derivative SubstituentScavenging Activity (1×103^{-3} M)Scavenging Activity (1×104^{-4} M)
Parent compound88.89%53.78%
2-Hydroxybenzylidene (3)85.20%82.10%
4-Fluorobenzylidene (2)70.15%48.90%
Thiophen-2-ylmethylene (8)78.42%78.10%
Data sourced from DPPH assays .

Q. Table 2. Key Spectral Data for Metal Complexes

MetalFTIR (S-H, cm1^{-1})UV-Vis (λ, nm)Magnetic Moment (µB_B)
Cu(II)~2550 (weakened)6001.73 (square-planar)
Ni(II)~25705203.20 (octahedral)
Data from .

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